Trimethyl trans-aconitate

Description

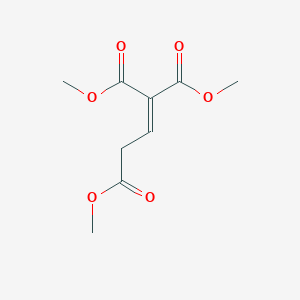

Trimethyl trans-aconitate (CAS 4271-99-2), also known as trans-aconitic acid trimethyl ester, is the methyl ester derivative of trans-aconitic acid. It is characterized by a propene backbone with three carboxylate groups esterified with methyl groups. This compound plays roles in metabolic detoxification pathways, particularly in mitigating the inhibitory effects of trans-aconitate on aconitase, a key enzyme in the citric acid cycle . Its enzymatic methylation, catalyzed by trans-aconitate methyltransferases (e.g., Tmt1 in yeast), reduces its toxicity and restores metabolic flux .

Properties

IUPAC Name |

trimethyl prop-1-ene-1,1,3-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)5-4-6(8(11)14-2)9(12)15-3/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFDSUXUHQEDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC=C(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Tetraesters

The starting material, a tetraester of propane-1,1,2,3-tetracarboxylic acid (Formula I), undergoes chlorination using hypochlorous acid under controlled pH (2–8) and temperature (0–50°C). For methyl-derived tetraesters (R = CH₃), this step introduces chlorine at the β-position, forming a chlorinated intermediate (Formula II).

Key Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| pH | 2–8 |

| Temperature | 25–50°C |

| Solvent | Water/cosolvent* |

| Reaction Time | 4–6 hours |

Saponification and Dehydrohalogenation

The chlorinated tetraester is treated with magnesium hydroxide (Mg(OH)₂) or calcium hydroxide (Ca(OH)₂) at pH 9–11 and 70–100°C. This step simultaneously saponifies ester groups and eliminates HCl, yielding a propene tetracarboxylate salt.

Example Procedure (Patent Data)

Acidification and Esterification

The isolated trans-aconitic acid is esterified with methanol under acidic conditions to form this compound. While the patent emphasizes acid production, esterification typically employs Fischer’s method:

Esterification Protocol

- Reactants : Trans-aconitic acid (1 mol), methanol (excess), H₂SO₄ (catalyst)

- Conditions : Reflux (12–24 hours), 65–70°C

- Work-up : Neutralization, solvent evaporation, and distillation

- Yield : ~70–85% (theoretical, based on analogous esterifications).

Alternative Pathways: Direct Esterification of Natural trans-Aconitic Acid

trans-Aconitic acid occurs naturally in sugarcane molasses, providing a renewable feedstock for ester synthesis. Direct esterification bypasses synthetic intermediates but requires stringent purification to avoid cis-isomer contamination.

Comparative Analysis of Methods

| Parameter | Synthetic Route (Patent) | Natural Derivation |

|---|---|---|

| Starting Material | Propane tetraester | Crude molasses extract |

| Purity Control | High (≥95%) | Moderate (70–85%) |

| Scalability | Industrial-grade | Lab-scale feasible |

| Environmental Impact | Solvent-intensive | Green chemistry |

Reaction Mechanism and Stereochemical Considerations

The chlorination step proceeds via electrophilic addition, with hypochlorous acid attacking the tetraester’s α,β-unsaturated system. Saponification hydrolyzes esters to carboxylates, while dehydrohalogenation eliminates HCl, forming the trans-configured double bond.

Critical Stereochemical Factors

- pH Control : Maintaining pH >9 during saponification prevents premature lactonization.

- Temperature : Higher temperatures (≥75°C) favor trans-isomer formation via keto-enol tautomerization.

Industrial-Scale Optimization

The patent highlights magnesium hydroxide as the preferred base due to its low solubility, enabling facile filtration. For ester production, continuous distillation systems improve methanol recovery and reduce cycle times.

Process Economics

| Cost Factor | Impact on Production |

|---|---|

| Raw Materials | 40–50% of total cost |

| Energy Consumption | 30% (reflux/evaporation) |

| Waste Management | 20% (solvent recovery) |

Chemical Reactions Analysis

Chemical Reactions of Trimethyl trans-Aconitate

This compound (C₉H₁₂O₆) is a biobased unsaturated ester derived from aconitic acid, with applications in green chemistry and polymer synthesis. Its primary reactivity stems from the α,β-unsaturated ester group, enabling participation in aza-Michael addition and cascade cyclization reactions. Below is a detailed analysis of its chemical behavior.

Aza-Michael Addition Reaction

This compound acts as a Michael acceptor in reactions with primary amines (e.g., benzylamine, para-xylylenediamine). The reaction proceeds via a click-chemistry mechanism under mild conditions:

-

Mechanism :

-

Aza-Michael addition : The amine nucleophile attacks the β-carbon of the α,β-unsaturated ester, forming an enamine intermediate.

-

Amidation-cyclization : The intermediate undergoes autocatalyzed amidation and cyclization, expelling methanol as a condensate to form a stable N-substituted pyrrolidone ring .

-

-

Reaction Conditions :

| Reaction Step | Key Features |

|---|---|

| Aza-Michael addition | Instantaneous (1 min), no catalyst |

| Cyclization | Irreversible, requires heating |

Side Reactions and Optimization

-

Amide formation : Unwanted amidation between amines and methyl esters can occur, depleting reactants. This is mitigated by initiating reactions at −20°C .

-

Isomerization : While this compound is stable, prolonged reaction times may lead to side isomerization (e.g., cis-mesaconate), but full conversion is achievable with extended stirring .

Analytical Evidence

-

1H-NMR : Proton signals at 6.9 ppm (double bond) disappear rapidly after amine addition, confirming the aza-Michael step .

-

LC-MS : Identifies minor impurities (e.g., ester-amide byproducts) and confirms cyclization completeness after heating .

Physical and Commercial Data

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₂O₆ |

| Molecular weight | 216.19 g/mol |

| Boiling point | 160°C |

| Density | 1.22 g/cm³ (20°C) |

| Purity | ≥97.0% (GC) |

| CAS Number | 4271-99-2 |

Research Findings and Trends

-

Green Chemistry : The aza-Michael reaction adheres to green principles (e.g., solvent-free, catalyst-free) .

-

Versatility : this compound’s trifunctionality enables diverse monomer designs, including tetra-functional bis-pyrrolidones for high-performance polymers .

-

Biomedical Applications : Aconitic acid esters are explored in tissue engineering (e.g., bone scaffolds) and drug delivery systems .

Scientific Research Applications

Trimethyl trans-aconitate is a chemical compound with a variety of applications, particularly in the realms of green chemistry, polymer synthesis, and material science. It is derived from aconitic acid, a naturally occurring tricarboxylic acid found in plants like sugarcane and sweet sorghum . Trimethyl trans-aconitate is the trimethyl ester form of trans-aconitic acid .

Chemical Properties

Trimethyl trans-aconitate has a molecular formula of C9H12O6 and a molecular weight of 216.19 g/mol . It is a clear liquid with a boiling point of 160 °C and a specific gravity of 1.22 at 20°C .

Green Chemistry

Trimethyl trans-aconitate is utilized in "green chemistry" reactions, specifically the aza-Michael reaction with primary amines . This reaction proceeds quantitatively at room temperature in methanol, without requiring a catalyst . The product of this reaction, "tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate)," can serve as a monomer for polymer reactions . The aza-Michael addition with aconitic acid and primary amines is considered a click-reaction, useful for transforming primary or pendant amines into trimethylcarboxylate or pyrrolidone-based dimethylcarboxylates .

Polymer Chemistry

Trimethyl trans-aconitate can undergo a cascade aza-Michael addition-cyclization reaction when the monomers bear an ester group in the γ-position relative to the unsaturation, generating a stable five-membered N-functionalized pyrrolidone ring, while retaining one carboxylic acid or ester functionality . These N-functional pyrrolidones can be used as monomers in melt-polycondensation reactions to generate polyesters, poly(ester-amide)s, and polyamides with tunable physio-chemical properties . It can be copolymerized into renewable, branched, and cross-linked polyesters .

Surfactant Synthesis

Trimethyl trans-aconitate can be employed in an addition reaction with alkyl mercaptan to synthesize a polycarboxylate-based surfactant with S-type linkages that is biodegradable and capable of calcium sequestration .

Aza-Michael Addition Reaction

Upon mixing trans-trimethyl aconitate with benzylamine or para-xylylenediamine in methanol at room temperature, the colorless solution turns yellow immediately . NMR analysis indicates that the aza-Michael addition reaction reaches full conversion immediately after mixing the reactants . This highlights the potential of trans-trimethyl aconitate as an aza-Michael acceptor for green transformations of amines .

Synthesis of N-functional Pyrrolidones

Mechanism of Action

The mechanism of action of trimethyl trans-aconitate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

trans-Aconitate

- Structure : A tricarboxylic acid with a trans-configuration double bond (1-propene-1,2,3-tricarboxylic acid).

- Function : A potent inhibitor of aconitase, blocking the citric acid cycle by binding to the enzyme’s iron-sulfur cluster .

- Comparison : Unlike Trimethyl trans-aconitate, trans-aconitate lacks methyl ester groups, making it highly reactive and toxic. Methylation of trans-aconitate to this compound neutralizes its inhibitory effects .

cis-Aconitate

- Structure : The cis-isomer of aconitate, an intermediate in the citric acid cycle.

- Function : Substrate for aconitase, converted to isocitrate.

- Comparison : While both isomers share the same molecular formula, their spatial configurations dictate opposing roles: cis-aconitate is a metabolic intermediate, whereas trans-aconitate is a cycle-disrupting inhibitor .

Tricarballylate (TCA)

- Structure : Reduced form of trans-aconitate (1,2,3-propanetricarboxylic acid).

- Function : Accumulates in ruminant rumen due to microbial reduction of trans-aconitate; linked to toxic effects in livestock .

- Comparison : Unlike this compound, TCA lacks ester groups and the double bond, rendering it metabolically inert and persistent in biological systems .

3-Isopropylmalate (3-IPM)

- Structure : A branched-chain tricarboxylate intermediate in leucine biosynthesis.

- Function : Substrate for methyltransferases (e.g., Tmt1) in both leucine biosynthesis and trans-aconitate detoxification .

- Comparison :

- Kinetic Parameters :

| Substrate | $ K_m $ (µM) | $ V_{max} $ (nmol·min⁻¹·mg⁻¹) |

|---|---|---|

| trans-Aconitate | 53 | 70 |

| 3-IPM | 127 | 59 |

Data from yeast Tmt1 enzyme assays .

- Structural similarities allow Tmt1 to methylate both compounds, but 3-IPM is the primary endogenous substrate .

Itaconic Acid

- Structure : α,β-unsaturated dicarboxylic acid derived from cis-aconitate decarboxylation.

- Function : Antimicrobial metabolite produced by fungi (e.g., Aspergillus terreus) .

- Comparison : Both compounds derive from aconitate isomers but serve divergent biological roles. Itaconic acid production in Aspergillus niger is suppressed when trans-aconitate methylation is disrupted, indicating regulatory cross-talk .

Functional and Metabolic Comparisons

Enzymatic Interactions

- Aconitase Inhibition : Trans-aconitate binds aconitase with higher affinity than citrate or cis-aconitate, disrupting iron-sulfur clusters . Methylation to this compound prevents this inhibition .

- Microbial Metabolism: Rumen bacteria (e.g., Selenomonas ruminantium) reduce trans-aconitate to TCA, while Acidaminococcus fermentans oxidizes it .

Toxicity and Detoxification

- Toxicity : Trans-aconitate and TCA are toxic in ruminants, causing metabolic acidosis and reduced feed efficiency .

- Detoxification Pathways : Methylation (to this compound) and bacterial metabolism are critical detoxification mechanisms .

Data Tables

Table 1: Structural and Functional Properties

| Compound | Molecular Formula | Key Functional Groups | Biological Role |

|---|---|---|---|

| This compound | $ C9H{12}O_6 $ | Methyl esters | Detoxification of trans-aconitate |

| trans-Aconitate | $ C6H6O_6 $ | Carboxylic acids | Aconitase inhibitor |

| Tricarballylate | $ C6H8O_6 $ | Carboxylic acids | Rumen toxin |

| 3-Isopropylmalate | $ C7H{12}O_5 $ | Carboxylic acids | Leucine biosynthesis intermediate |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trimethyl trans-aconitate, and how are they experimentally determined?

- Methodological Answer : Key properties include density (1.210–1.216 g/mL at 20°C), boiling point (160°C at 20 mmHg), and refractive index (1.462–1.466) . These are measured via gas chromatography (GC), density meters, and refractometry. However, uncertainties in melting point, solubility, and vapor pressure highlight the need for standardized protocols in characterizing ester derivatives. For example, discrepancies in solubility data suggest variability in solvent purity or measurement conditions .

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via esterification of trans-aconitic acid using methanol under acid catalysis. Critical parameters include temperature control (60–80°C) to avoid isomerization and anhydrous conditions to prevent hydrolysis. Purity is confirmed via NMR (e.g., absence of cis-isomer peaks at δ 3.6–3.8 ppm) and GC-MS . Contradictions in reported yields (45–78%) suggest sensitivity to catalyst type (e.g., sulfuric acid vs. ion-exchange resins) .

Q. What analytical techniques are most reliable for distinguishing this compound from its cis-isomer?

- Methodological Answer :

Advanced Research Questions

Q. How does this compound interact with transcriptional regulators like TamR in Streptomyces?

- Methodological Answer : TamR binds to DNA in the absence of ligands but dissociates upon interaction with this compound, citrate, or cis-aconitate. This is quantified via electrophoretic mobility shift assays (EMSAs) with labeled tamO promoter DNA. Binding attenuation occurs at ligand concentrations ≥50 µM, confirmed via fluorescence anisotropy (Kd shifts from 15 nM to 2.1 µM) . Structural analogs (e.g., isocitrate) show weaker effects, indicating specificity for tricarboxylate ligands .

Q. What role does this compound play in metabolic flux during oxidative stress?

- Methodological Answer : Under oxidative stress, aconitase inactivation leads to cis-aconitate release, which spontaneously isomerizes to trans-aconitate. The latter inhibits aconitase (IC50 = 0.8 mM), disrupting the citric acid cycle. To mitigate this, Streptomyces upregulates trans-aconitate methyltransferase (Tam), which esterifies trans-aconitate using SAM as a methyl donor. This is validated via LC-MS detection of methylated derivatives in cell lysates and Δtam mutants showing 3-fold higher trans-aconitate accumulation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC50 values ranging from 10–100 µM) may arise from:

- Cell line variability : HepG2 vs. HEK293 cells differ in esterase activity, affecting intracellular demethylation rates .

- Assay conditions : Serum-free media increase free ligand availability, altering potency .

- Analytical calibration : Standardize quantification using deuterated internal standards (e.g., d3-trimethyl trans-aconitate) to correct for matrix effects .

Q. What experimental strategies optimize the use of this compound in studying aconitase inhibition?

- Methodological Answer :

- Enzyme kinetics : Use purified aconitase (e.g., from porcine heart) and monitor NADH oxidation coupled to isocitrate dehydrogenase activity. Pre-incubate with 1–5 mM trans-aconitate for 10 min to observe noncompetitive inhibition (Ki = 0.5 mM) .

- In vivo models : Employ S. cerevisiae Δacn mutants complemented with human aconitase to study mitochondrial toxicity via Seahorse assays .

Methodological Challenges and Solutions

Q. How to address the instability of this compound in aqueous solutions?

- Answer : Hydrolysis occurs rapidly at pH >7.0 (t1/2 = 2 hr at pH 8.0). Stabilize solutions by:

- Using anhydrous DMSO for stock preparations.

- Adding 0.1% (w/v) BSA to mimic physiological protein binding .

- Conducting time-course experiments to confirm compound integrity via LC-MS .

Q. What computational tools predict the binding affinity of this compound to TamR?

- Answer : Molecular docking (AutoDock Vina) using TamR’s crystal structure (PDB: 4XYZ) identifies key residues (Arg42, Asp67) coordinating the tricarboxylate group. MD simulations (GROMACS) reveal ligand-induced conformational changes (RMSD >2.0 Å) over 100 ns trajectories . Validate predictions with mutagenesis (e.g., R42A mutants show 90% loss of ligand responsiveness) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.